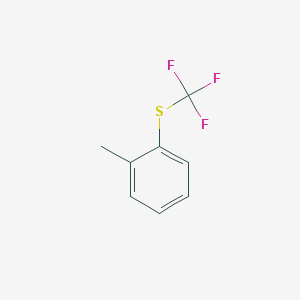

2-(Trifluoromethylthio)toluene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOBUJQKSMQKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541065 | |

| Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-75-0 | |

| Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Aryl Trifluoromethyl Thioethers, with Emphasis on 2 Trifluoromethylthio Toluene Scaffolds

Direct Trifluoromethylthiolation of Aromatic C-H Bonds

Direct C-H trifluoromethylthiolation has emerged as a powerful and atom-economical strategy for the synthesis of aryl trifluoromethyl thioethers, avoiding the pre-functionalization of substrates typically required in classical cross-coupling reactions. This section will delve into both transition metal-catalyzed and metal-free approaches for the direct installation of the SCF3 group onto aromatic rings.

Transition Metal-Catalyzed C-H Trifluoromethylthiolation

Various transition metals have been successfully employed to catalyze the direct trifluoromethylthiolation of aromatic C-H bonds. These methods often utilize a directing group to achieve high regioselectivity, particularly for the challenging ortho-functionalization.

Palladium catalysis has been instrumental in the development of ortho-selective C-H trifluoromethylthiolation reactions. pkusz.edu.cn A notable strategy involves a palladium-catalyzed process that achieves highly ortho-selective mono-trifluoromethylthiolation of arenes bearing a directing group. pkusz.edu.cnrsc.org This reaction proceeds through a proposed ligand exchange pathway with a readily available silver(I) trifluoromethylthiolate (AgSCF3) reagent. pkusz.edu.cn Acetic acid has been identified as a crucial additive, minimizing the oxidative dimerization of the starting material and facilitating the transfer of the "SCF3" group. pkusz.edu.cn The reaction is believed to proceed via a Pd(II)/Pd(IV) catalytic cycle. pkusz.edu.cn

A typical example involves the use of 2-phenylpyridine (B120327) as a substrate, where the pyridine (B92270) nitrogen acts as a directing group, leading to the exclusive formation of the ortho-trifluoromethylthiolated product. While direct examples for toluene (B28343) are not extensively detailed, the methodology is applicable to substituted arenes, providing a framework for the synthesis of ortho-SCF3 toluene derivatives by employing a suitable directing group on the toluene scaffold.

Table 1: Palladium-Catalyzed ortho-Trifluoromethylthiolation of 2-Phenylpyridine pkusz.edu.cn

| Entry | Oxidant | Additive | Solvent | Yield (%) |

| 1 | Selectfluor | HOAc (5 equiv) | DME | 90 |

| 2 | Selectfluor | HOAc (5 equiv) | Toluene | 20 |

| 3 | Selectfluor | HOAc (5 equiv) | THF | 27 |

| 4 | Selectfluor | HOAc (5 equiv) | DMF | 0 |

Reaction Conditions: 2-phenylpyridine, Pd(OAc)2 (10 mol%), AgSCF3 (1.2 equiv), Oxidant (1.2 equiv), Additive, Solvent, 70 °C, 12 h.

Copper-catalyzed reactions have also proven effective for the direct trifluoromethylthiolation of C-H bonds. Notably, a copper-catalyzed method for the direct trifluoromethylthiolation of benzylic C-H bonds has been developed, which is highly relevant to toluene and its derivatives. rhhz.net This approach utilizes a combination of AgSCF3 and an oxidant to functionalize the methyl group of toluene derivatives. rhhz.netmdpi.com

While this method targets the benzylic position, copper catalysis is also employed for the trifluoromethylthiolation of aryl C-H bonds, often requiring a directing group to control regioselectivity. rhhz.net For instance, benzoic acid derivatives can undergo ortho-trifluoromethylthiolation in the presence of a copper catalyst and an electrophilic SCF3 source. mdpi.com

Table 2: Copper-Catalyzed Benzylic C-H Trifluoromethylthiolation of Toluene Derivatives rhhz.netmdpi.com

| Substrate | Oxidant | Yield (%) |

| Toluene | (3-CF3)BzOOt-Bu | 75 |

| Ethylbenzene | (3-CF3)BzOOt-Bu | 82 |

| Diphenylmethane | (3-CF3)BzOOt-Bu | 80 |

Reaction Conditions: Substrate (excess), AgSCF3, KCl, CuTC (40 mol%), Oxidant, 130 °C.

Rhodium catalysis has been successfully applied to the C-H activation and subsequent trifluoromethylthiolation of heterocycles, such as indoles. mdpi.comnih.gov These reactions typically employ a Cp*Rh(III) complex as the catalyst and an electrophilic trifluoromethylthiolating reagent, like N-(trifluoromethylthio)saccharin. mdpi.comnih.gov The reaction proceeds with high regioselectivity, functionalizing the C2-position of the indole (B1671886) ring. nih.gov

Although direct rhodium-catalyzed C-H trifluoromethylthiolation of simple arenes like toluene is less documented, the established reactivity of rhodium catalysts in C-H activation suggests potential for future development in this area. researchgate.netresearchgate.net For instance, rhodium catalysts are known to mediate the oxidation of toluene, indicating an interaction with its C-H bonds. researchgate.net

Nickel catalysis is a cost-effective alternative to palladium and has been extensively used in cross-coupling reactions to form C-SCF3 bonds, particularly from aryl halides and triflates. rsc.orgnih.gov While direct C-H trifluoromethylthiolation using nickel is less common, there are reports of nickel-catalyzed C-H activation. rhhz.net The development of nickel-catalyzed C-H trifluoromethylthiolation of arenes is an emerging area. rsc.org Computational studies have been employed to predict the feasibility and scope of nickel-catalyzed trifluoromethylthiolation reactions. nih.govresearchgate.net These studies help in identifying suitable leaving groups and reaction conditions to avoid catalyst deactivation. nih.gov

Metal-Free C-H Trifluoromethylthiolation

Metal-free methods for direct C-H trifluoromethylthiolation offer advantages in terms of cost and potential toxicity concerns associated with transition metals. These reactions typically rely on the generation of a highly electrophilic "SCF3+" equivalent that can react with electron-rich arenes.

One approach involves the use of N-(trifluoromethylthio)phthalimide or similar reagents in the presence of a strong acid promoter, such as triflic acid. researchgate.net For instance, the reaction of toluene with N-(4-chlorophenyl)-S-(trifluoromethyl)thiohydroxylamine in the presence of triflic acid yields a mixture of ortho- and para-trifluoromethylthiolated products. researchgate.net This demonstrates the feasibility of direct, albeit often unselective, trifluoromethylthiolation of toluene under metal-free conditions. The development of methods to control the regioselectivity of these reactions remains an active area of research. nih.govbohrium.com

Photocatalytic C-H Trifluoromethylthiolation

Direct C-H trifluoromethylthiolation via photocatalysis represents a powerful and atom-economical approach to forge C-SCF3 bonds. This method avoids the pre-functionalization of the aromatic ring, proceeding directly on the C-H bond.

Visible-light photoredox catalysis has emerged as a mild and efficient tool for this transformation. mdpi.com For substrates like toluene, the reaction can be highly regioselective. Organophotoredox-catalyzed methods have been developed for the site-selective trifluoromethylthiolation of benzylic C-H bonds. nih.gov This process often utilizes an inner-sphere radical initiation mechanism, which accounts for the precise regioselectivity among different C(sp³)–H bonds without the need for external oxidants. nih.gov

A common approach involves the generation of a trifluoromethylthio radical (•SCF3) from a suitable precursor. For instance, N-(trifluoromethylthio)phthalimide (Phth-SCF3) can serve as the trifluoromethylthiolating agent. nih.govresearchgate.net In a typical reaction, a photocatalyst, such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), is excited by visible light. nih.gov The excited photocatalyst can then engage in an electron transfer process with the aromatic substrate, like toluene, to form a radical cation. This intermediate can then undergo a 1,2-hydrogen atom transfer (HAT) from the benzylic position, followed by deprotonation to generate a benzylic radical. nih.gov This radical subsequently couples with the trifluoromethylthiolating agent to yield the desired product, such as benzyl (B1604629) trifluoromethyl sulfide (B99878). nih.gov

The reaction conditions are generally mild, often proceeding at room temperature under blue light irradiation. researchgate.net The practicality of this method has been demonstrated through the late-stage functionalization of complex molecules and drug candidates, highlighting its tolerance for various functional groups. nih.gov

Table 1: Photocatalytic Benzylic C-H Trifluoromethylthiolation

| Substrate | Photocatalyst | SCF3 Source | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Toluene | 4CzIPN | Phth-SCF3 | K2CO3 | Dioxane | 81 | nih.gov |

| Ethylbenzene | 4CzIPN | Phth-SCF3 | K2CO3 | Dioxane | 85 | nih.gov |

Another photocatalytic system utilizes the decatungstate anion as the catalyst for the trifluoromethylthiolation of C(sp³)–H bonds via a hydrogen atom transfer mechanism. researchgate.net This highlights the versatility of photocatalysis in activating strong C-H bonds for functionalization.

Functionalization of Pre-existing Moieties for SCF3 Incorporation

Transformations of Halogenated Precursors

The conversion of halogenated precursors is a classical and robust method for introducing the SCF3 group. Aryl halides, particularly iodides and bromides, are common starting materials. These reactions often employ a copper catalyst and a nucleophilic trifluoromethylthiolating reagent, such as AgSCF3 or CuSCF3.

For the synthesis of 2-(trifluoromethylthio)toluene, one could envision starting from 2-iodotoluene (B57078) or 2-bromotoluene. The reaction typically involves the cross-coupling of the aryl halide with a metal-SCF3 species. While specific examples for this compound are not detailed in the provided sources, the general applicability of these methods is well-established for a wide range of aryl halides.

Copper-catalyzed reactions using Cu(OTf)2 and 1,10-phenanthroline (B135089) have been employed to convert α-bromoketones to their α-trifluoromethylthio counterparts, demonstrating copper's efficacy in mediating such transformations. unimi.it Although this example involves an aliphatic halide, similar principles apply to aryl systems. The electronic nature of the substituents on the aromatic ring can influence reaction yields, with electron-donating groups generally favoring the transformation. unimi.it

Deoxygenative Trifluoromethylthiolation of Carboxylic Acids

A novel and highly efficient route to aryl trifluoromethyl thioethers involves the deoxygenative trifluoromethylthiolation of readily available carboxylic acids. epfl.chnih.gov This method first produces a trifluoromethyl thioester, which can then be converted to the corresponding trifluoromethyl thioether via decarbonylation. epfl.chrsc.org

The process is based on an "umpolung" strategy, where triphenylphosphine (B44618) (PPh3) activates an electrophilic trifluoromethylthiolating reagent. epfl.chnih.gov The PPh3 first reacts with the electrophilic SCF3 source to form a phosphonium (B103445) salt. This intermediate then reacts with the carboxylate to form an (acyl)oxyphosphonium ion, which undergoes deoxygenative trifluoromethylthiolation to yield the trifluoromethyl thioester and triphenylphosphine oxide. epfl.ch The reaction is mild, rapid, and demonstrates broad substrate scope, including the late-stage functionalization of complex molecules. epfl.chnih.gov

For a substrate like 2-methylbenzoic acid, this method would yield S-(trifluoromethyl) 2-methylbenzothioate. The subsequent step involves a palladium-catalyzed decarbonylation to afford this compound. epfl.chrsc.org

Table 2: Deoxygenative Trifluoromethylthiolation of Aromatic Carboxylic Acids

| Carboxylic Acid | SCF3 Reagent | Mediator | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Benzoic Acid | BT-SCF3 | PPh3 | S-(trifluoromethyl) benzothioate | 98 | epfl.chbeilstein-journals.org |

| 4-Methoxybenzoic Acid | BT-SCF3 | PPh3 | S-(trifluoromethyl) 4-methoxybenzothioate | 99 | epfl.chbeilstein-journals.org |

Conversion of Other Functional Groups (e.g., Alkenes, Alkynes)

The trifluoromethylthiolation of unsaturated C-C bonds in alkenes and alkynes provides a powerful route to β-functionalized alkyl trifluoromethyl sulfides. nih.govscispace.com These reactions often proceed via radical pathways and can be initiated by photocatalysis or other radical initiators. tandfonline.comresearchgate.net

Hydrotrifluoromethylthiolation of alkenes and alkynes can be achieved using reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf2O) under visible-light photoredox catalysis. researchgate.net In this process, the trifluoromethylthio radical (•SCF3) is generated and adds across the double or triple bond. A hydrogen atom donor in the reaction mixture then quenches the resulting radical to give the hydrotrifluoromethylthiolated product. researchgate.net

Furthermore, vicinal difunctionalization reactions of alkenes allow for the simultaneous introduction of an SCF3 group and another functional group across the double bond. nih.govscispace.com A variety of transformations, including carbo-, halo-, amino-, and oxy-trifluoromethylthiolation, have been developed. nih.govscispace.com For example, the reaction of an alkene with an SCF3 source and a suitable nucleophile or electrophile in the presence of a catalyst or mediator can lead to highly functionalized products. These methods significantly increase molecular complexity in a single step. nih.gov

Asymmetric Trifluoromethylthiolation for Stereochemical Control

The development of asymmetric methods to introduce the SCF3 group is crucial for accessing chiral, enantioenriched molecules for pharmaceutical applications. sioc-journal.cn Enantioselective trifluoromethylthiolation has been a growing area of research, with strategies focusing on the α-functionalization of carbonyl compounds, the desymmetrization of prochiral molecules, and the functionalization of C-H bonds. nih.govd-nb.info

Catalytic enantioselective methods often employ chiral catalysts, such as Cinchona alkaloids, or chiral metal complexes (e.g., copper or iridium-based). sioc-journal.cnnih.gov For instance, iridium-catalyzed enantioselective trifluoromethylthiolation of propargylic C(sp³)–H bonds has been reported, providing access to chiral trifluoromethyl thioethers with high yields and stereoselectivity. nih.gov This highlights the potential for direct, enantioselective C-H functionalization to create stereogenic centers bearing an SCF3 group.

Another strategy involves the enantioselective trifluoromethylthiolating lactonization of alkenes, catalyzed by a chiral sulfide, to produce chiral lactones. d-nb.info Desymmetrization of prochiral substrates, such as gem-diaryl-tethered alkenes, using a chiral selenide (B1212193) catalyst has also been shown to produce trifluoromethylthiolated tetrahydronaphthalenes with multiple stereocenters, including a chiral quaternary carbon. d-nb.info

While direct asymmetric synthesis of this compound is not applicable as the target molecule is achiral, these asymmetric methodologies are vital for creating chiral derivatives on more complex scaffolds that may contain a substituted toluene moiety. The development of these reactions is critical for expanding the chemical space of chiral organofluorine compounds. sioc-journal.cnnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) |

| AgSCF3 |

| Benzyl trifluoromethyl sulfide |

| BT-SCF3 (2-(Trifluoromethylthio)benzothiazolium) |

| Cu(OTf)2 |

| CuSCF3 |

| Diphenylmethane |

| Ethylbenzene |

| N-(Trifluoromethylthio)phthalimide (Phth-SCF3) |

| S-(Trifluoromethyl) 2-methylbenzothioate |

| S-(Trifluoromethyl) 2-naphthothioate |

| S-(Trifluoromethyl) 4-methoxybenzothioate |

| S-(Trifluoromethyl) benzothioate |

| Toluene |

| Trifluoromethanesulfonic anhydride (Tf2O) |

| Triphenylphosphine (PPh3) |

Reactivity Profiles and Transformation Pathways of 2 Trifluoromethylthio Toluene and Its Derivatives

Reactions Involving the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is a highly electron-withdrawing and lipophilic functional group, which significantly influences the reactivity of the molecule. ccspublishing.org.cnpkusz.edu.cn Its presence can lead to unique chemical transformations at the sulfur atom and the carbon-sulfur bond.

Cleavage and Derivatization of the C-S Bond

The carbon-sulfur (C-S) bond in aryl trifluoromethyl sulfides can be cleaved under various conditions, enabling the introduction of other functional groups. While the C-S bond is generally stable, its cleavage can be facilitated by transition metals or under specific reaction conditions. nju.edu.cnnih.gov For instance, transition-metal-free strategies for C-S bond cleavage have been developed using reagents like halogenated compounds, oxidants, acids, and bases. nih.gov

In the context of related compounds, the cleavage of C-S bonds in the presence of metal salts has been observed. For example, a mononuclear Zn(II) complex was found to promote the cleavage of a C-S bond in a Schiff base ligand during its synthesis. niscair.res.in Such metal-influenced C-S bond cleavage highlights a potential pathway for the derivatization of 2-(trifluoromethylthio)toluene, although specific examples for this exact molecule are not extensively documented.

Furthermore, the development of methods for the direct introduction of the SCF3 group often involves the formation of a C-S bond, and the reverse of these reactions can be considered as potential cleavage pathways. pkusz.edu.cn For example, palladium-catalyzed reactions for the synthesis of aryl-SCF3 compounds from aryl halides and a trifluoromethylthiolating agent like AgSCF3 have been reported. ccspublishing.org.cn

Oxidative Transformations of the Sulfur Atom

The sulfur atom in the trifluoromethylthio group is susceptible to oxidation, leading to the formation of trifluoromethylsulfinyl (-SOCF3) and trifluoromethylsulfonyl (-SO2CF3) groups. Sulfur can exist in a range of oxidation states, from -2 to +6. ambeed.com The oxidation of sulfides to sulfoxides and sulfones is a common transformation in organic chemistry.

For instance, the oxidation of related N-trifluoromethylthio sulfoximines to their corresponding sulfoxide (B87167) derivatives has been achieved using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H2O). researchgate.net In another study, the oxidation of a thiolatoiron(II) complex with a peracid in the absence of a strong base led to the oxidation of the sulfur atom to a sulfinate. nih.gov While direct oxidation of this compound is not detailed in the provided results, these examples with similar functional groups suggest that the sulfur atom in this compound can be oxidized to higher oxidation states, thereby modulating the electronic properties and reactivity of the molecule. The complete oxidation of toluene (B28343) in the presence of sulfur-containing compounds has also been studied, indicating the relevance of sulfur oxidation in catalytic processes. researchgate.net

Reactions on the Aromatic Ring System

The aromatic ring of this compound is the site of various substitution and functionalization reactions, influenced by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egdalalinstitute.com The trifluoromethylthio (-SCF3) group is strongly electron-withdrawing, which generally deactivates the aromatic ring towards electrophilic attack. pkusz.edu.cn Conversely, the methyl (-CH3) group is an activating group and directs incoming electrophiles to the ortho and para positions. cerritos.edulibretexts.org

In this compound, the directing effects of the two substituents are opposing. The -SCF3 group at position 2 would direct incoming electrophiles to the meta positions (positions 4 and 6), while the methyl group at position 1 directs to the ortho (position 6) and para (position 4) positions relative to itself. The interplay of these effects determines the regioselectivity of electrophilic substitution reactions. For example, nitration of toluene with nitric and sulfuric acids typically yields a mixture of ortho- and para-nitrotoluene. cerritos.edu In the case of this compound, nitration was observed to occur on the aromatic ring without oxidation of the sulfur atom or the methyl group. rsc.org The precise distribution of isomers would depend on the specific reaction conditions and the nature of the electrophile.

| Reaction | Reagents | Electrophile | Typical Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitrotoluenes |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Halotoluenes |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Toluenesulfonic acids |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | Alkyltoluenes |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ | Acyltoluenes |

Transformations of the Methyl Group and Side Chains

The methyl group of toluene can undergo various transformations, including oxidation and C-H functionalization. Under certain conditions, the methyl group can be oxidized to an aldehyde, carboxylic acid, or other functional groups. nih.govresearchgate.net

Visible-light-induced C(sp³)-H functionalization of toluene and its derivatives has been reported, enabling the formation of new carbon-carbon bonds. d-nb.infonih.gov For example, photoinduced radical-based enantioselective C(sp³)-C(sp³) coupling reactions of activated ketones with toluene have been achieved using chiral acid catalysis. d-nb.infonih.gov These methods allow for the direct introduction of benzylic motifs into various molecules.

Mechanistic Elucidations in Trifluoromethylthiolation Chemistry Pertaining to Aryl Systems

Radical Reaction Mechanisms

Radical pathways are a common feature in many trifluoromethylthiolation reactions of aryl systems. These mechanisms often involve the generation of a trifluoromethylthio radical (•SCF3), which then engages with the aromatic substrate.

Evidence from Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies provide valuable insights into the rate-determining step of a reaction and whether a C-H bond is broken in that step. A primary KIE greater than 1 (kH/kD > 1) suggests that the C-H bond is being cleaved in the rate-determining step, which is a hallmark of many radical C-H functionalization reactions. For instance, in the trifluoromethylthiolation of unactivated C(sp3)-H bonds, a significant KIE of 3.3 was observed, supporting a radical mechanism where hydrogen atom abstraction is a key step. cas.cn Similarly, a KIE of 3.8 was measured in another study, further corroborating the involvement of a radical pathway. cas.cn While these examples focus on C(sp3)-H bonds, the principles are transferable to aryl C-H trifluoromethylthiolation where a similar hydrogen abstraction from an intermediate could be rate-limiting. In the context of the archetypal Suzuki-Miyaura reaction, which shares mechanistic features with some cross-coupling trifluoromethylthiolations, significant carbon KIEs have been observed, indicating that transmetalation is the first irreversible step in the catalytic cycle for certain substrates. nih.gov

Radical Trapping Experiments and Intermediates

The involvement of radical intermediates in trifluoromethylthiolation reactions is frequently confirmed through radical trapping experiments. The addition of radical scavengers, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or 1,1-diphenylethylene (B42955), can inhibit or completely suppress the reaction, providing strong evidence for a radical mechanism. doi.orgchinesechemsoc.org For example, in an iron-catalyzed direct C3-H trifluoromethylthiolation of quinoxalin-2(1H)-ones, the reaction was completely inhibited by TEMPO, and a radical trapping product was detected by GC-MS when 1,1-diphenylethylene was used, indicating the formation of the SCF3 radical. doi.org Similarly, in a visible light-induced trifluoromethylthiolation of aldehydes, radical trapping experiments supported the direct conversion of aldehydes to acyl radicals. rsc.org In some cases, while a radical process is suspected, no TEMPO-trapped product is detected, suggesting the involvement of short-lived or caged radical pairs. beilstein-journals.org The intermediacy of alkyl radicals has also been validated through TEMPO trapping experiments in catalyst-free decarbonylative trifluoromethylthiolation. nih.gov

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental step in many radical trifluoromethylthiolation reactions, leading to the formation of radical ions. In some systems, an SET event can generate a carbocation, which then undergoes further reaction. researchgate.net The formation of an electron donor-acceptor (EDA) complex between an electron-rich substrate and an electron-deficient reagent can facilitate intermolecular SET upon photoirradiation. rsc.org This process has been utilized in catalyst- and additive-free decarbonylative trifluoromethylthiolation, where the selective photoexcitation of an EDA complex triggers the formation of reactive radical species. nih.gov In metal-catalyzed reactions, SET can occur between the catalyst and a reagent. For example, in a nickel-catalyzed process, there was speculation about the generation of Ni(0) via two sequential SET events, although this was later ruled out under specific conditions. researchgate.net

Electrophilic Trifluoromethylthiolation Pathways

In electrophilic trifluoromethylthiolation, a reagent bearing a positively polarized SCF3 group reacts with an electron-rich aromatic substrate. The development of stable and highly reactive electrophilic trifluoromethylthiolating reagents has significantly broadened the scope of these reactions. researchgate.net One approach involves enhancing the electrophilicity of the SCF3 fragment through the formation of sulfonium (B1226848) intermediates using a catalyst like triptycenyl sulfide (B99878) (Trip-SMe) in the presence of a strong acid. osaka-u.ac.jp This allows for the direct installation of an SCF3 group onto unactivated aromatics at room temperature. osaka-u.ac.jp Copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids with shelf-stable electrophilic reagents has also been developed. researchgate.net Mechanistic investigations into some of these reactions suggest they proceed via a free radical pathway, highlighting the sometimes-blurry line between electrophilic and radical mechanisms. researchgate.net

Nucleophilic Trifluoromethylthiolation Processes

Nucleophilic trifluoromethylthiolation typically involves the reaction of an aryl halide or a related electrophile with a source of the trifluoromethylthiolate anion (SCF3⁻). Nickel-based catalytic systems have proven effective for the nucleophilic trifluoromethylthiolation of aryl iodides, bromides, and even challenging aryl chlorides. chinesechemsoc.org Computational and experimental studies of a nickel-catalyzed reaction with Me4NSCF3 suggest a Ni(0)/Ni(II) catalytic cycle involving oxidative addition of the C-Cl bond followed by reductive elimination of the C-SCF3 bond. chinesechemsoc.org

Catalytic Cycle Investigations for Metal-Mediated Reactions

Understanding the catalytic cycle is paramount for optimizing metal-mediated trifluoromethylthiolation reactions. For nickel-catalyzed reactions, various oxidation states of nickel, including Ni(0), Ni(I), Ni(II), and Ni(III), can be involved.

In a study of the nickel-catalyzed trifluoromethylthiolation of aryl chlorides with AgSCF3, a mechanism involving oxidative addition of the aryl chloride to a Ni(0) species, followed by an inner-sphere electron transfer from AgSCF3 to the resulting Ni(II) complex, and subsequent reductive elimination was proposed. bohrium.comresearchgate.netrsc.org Cyclic voltammetry indicated the feasibility of Ni(I)/Ni(III) transitions, and kinetic studies showed an increased reaction rate with increased solvent polarity, supporting the inner-sphere electron transfer mechanism. bohrium.comrsc.org

Conversely, for the trifluoromethylthiolation of aryl iodides and bromides using a dppf/Ni(0) system, a counterintuitive reactivity trend of ArCl > ArBr > ArI was observed. acs.org This was attributed to the formation of (dppf)Ni(I) species, which, in the case of aryl bromides and iodides, favors a competing β-F elimination pathway, leading to an inactive catalyst complex. acs.org In contrast, nitrogen-ligand-derived nickel complexes were found to be competent catalysts in the Ni(I) oxidation state. acs.org

Some palladium-catalyzed trifluoromethylthiolations are presumed to proceed through a Pd(0)/Pd(II) catalytic cycle. beilstein-journals.orgnih.gov In copper-catalyzed systems, a Cu(I)/Cu(III) mechanism has been proposed for the formation of the aryl-SCF3 bond. rhhz.net

Computational Studies (e.g., Density Functional Theory) in Trifluoromethylthiolation Chemistry Pertaining to Aryl Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of trifluoromethylthiolation reactions involving aryl systems. These theoretical studies provide profound insights into reaction pathways, transition states, and the electronic factors governing the formation of compounds like 2-(trifluoromethylthio)toluene. By modeling the energetics of various proposed mechanisms, researchers can predict the most likely reaction routes and rationalize experimental observations.

Detailed computational analyses have been instrumental in the development and optimization of catalytic systems for trifluoromethylthiolation. For instance, in nickel-catalyzed Csp²–O bond trifluoromethylthiolation, DFT calculations were employed to guide the selection of suitable leaving groups. chinesechemsoc.org These studies revealed that the oxidative addition of the C-O bond to a Ni(0) center is a critical step, and its energy barrier is highly dependent on the nature of the leaving group.

Furthermore, DFT has been used to probe the fundamental electronic properties of the trifluoromethylthio group and its influence on the aromatic ring. These studies help in understanding the reactivity of the resulting aryl trifluoromethyl sulfide products. The insights gained from these computational investigations are crucial for the rational design of new and more efficient trifluoromethylthiolation methods.

Detailed Research Findings

Recent computational research has shed light on several key aspects of aryl trifluoromethylthiolation. One area of focus has been the mechanism of C-S bond formation in photocatalyzed reactions. DFT calculations have been performed to understand the generation of the trifluoromethyl radical (•CF₃) and its subsequent reaction with sulfur sources and the aromatic substrate. chinesechemsoc.org

Another significant finding from computational studies is the role of the ligand in metal-catalyzed reactions. In nickel-catalyzed trifluoromethylthiolation of aryl chlorides, for example, DFT studies can be used to understand how the ligand influences the stability of the catalytic species and the energetics of the key elementary steps, such as oxidative addition and reductive elimination. researchgate.net

The bond dissociation energy (BDE) of C-H bonds in toluene (B28343) and its derivatives is another area where DFT calculations have provided valuable data. nih.govfigshare.com Understanding the BDE of the benzylic C-H bond is crucial for developing selective C-H functionalization strategies. DFT studies have shown that both electron-donating and electron-withdrawing substituents on the aromatic ring can lower the benzylic C-H BDE by stabilizing the resulting benzyl (B1604629) radical through spin delocalization. nih.gov While a specific study on the BDE of this compound was not found, the general principles derived from studies on other substituted toluenes are applicable.

The following tables present representative data from computational studies on related systems, illustrating the type of information that can be obtained from DFT calculations.

| Substituent (p-X) | Calculated BDE (kcal/mol) | Reference Compound |

|---|---|---|

| H | 88.0 | Toluene |

| CH₃ | 86.7 | p-Xylene |

| OCH₃ | 85.7 | p-Methoxytoluene |

| NO₂ | 87.4 | p-Nitrotoluene |

| CN | 87.9 | p-Cyanotoluene |

This table is generated based on data for illustrative purposes and reflects general trends discussed in the literature. nih.gov

| Substrate | Leaving Group | Calculated Activation Barrier (ΔG‡, kcal/mol) |

|---|---|---|

| Ph-ONf | Nonaflate | 10.6 |

| Cvinyl-ONf | Nonaflate | 4.8 |

This table presents data from computational studies on nickel-catalyzed trifluoromethylthiolation, highlighting the role of the leaving group. chinesechemsoc.org

These computational findings are crucial for the rational design of novel trifluoromethylthiolation strategies for aryl systems, including those that could lead to the synthesis of this compound.

Reagents and Catalysts Utilized in Trifluoromethylthiolation Relevant to Aryl Thioethers

Electrophilic Trifluoromethylthiolating Reagents

Electrophilic trifluoromethylthiolating reagents are compounds that deliver an "SCF3+" equivalent to a nucleophilic substrate, such as an electron-rich aromatic ring. Over the years, several classes of these reagents have been developed to overcome challenges like reagent instability and harsh reaction conditions. nih.gov

N-Trifluoromethylthio Reagents (e.g., N-(trifluoromethylthio)phthalimide, N-(trifluoromethylthio)succinimide)

N-Trifluoromethylthio imides, particularly N-(trifluoromethylthio)phthalimide and N-(trifluoromethylthio)saccharin, are prominent examples of shelf-stable and easy-to-handle electrophilic trifluoromethylthiolating reagents. nih.govrsc.org These reagents have demonstrated broad applicability in the trifluoromethylthiolation of various nucleophiles, including arenes. nih.govacs.org

N-(trifluoromethylthio)saccharin has been shown to be highly effective for the trifluoromethylthiolation of electron-rich arenes and N-heterocycles, often activated by trimethylsilyl (B98337) chloride or triflic acid. nih.gov Further advancements have utilized dual catalysis, combining iron(III) chloride and diphenyl selenide (B1212193), to achieve rapid and efficient trifluoromethylthiolation of arenes under mild conditions. nih.gov The enhanced electrophilicity of N-trifluoromethylthiosaccharin compared to N-trifluoromethylthiophthalimide is attributed to the replacement of a carbonyl group with a more electron-withdrawing sulfonyl group. acs.org

N-trifluoromethylthiodibenzenesulfonimide represents a "super" electrophilic reagent with even higher reactivity. researchgate.net Its enhanced reactivity allows for the trifluoromethylthiolation of a wide array of electron-rich arenes and activated heteroarenes, often without the need for any additives. researchgate.net

The reactivity of these N-trifluoromethylthio reagents can be fine-tuned, and they are compatible with various catalytic systems, including copper-catalyzed reactions of aryl boronic acids to generate aryl trifluoromethyl thioethers. rsc.org

Table 1: Comparison of N-Trifluoromethylthio Reagents

| Reagent | Key Features | Activator/Catalyst Examples |

|---|---|---|

| N-(trifluoromethylthio)phthalimide | Shelf-stable, easy to handle. | Copper catalysts for reactions with aryl boronic acids. rsc.org |

| N-(trifluoromethylthio)saccharin | More electrophilic than phthalimide (B116566) derivative. acs.org | Trimethylsilyl chloride, triflic acid, Iron(III) chloride/diphenyl selenide. nih.gov |

| N-trifluoromethylthiodibenzenesulfonimide | "Super" electrophilic, highly reactive. researchgate.net | Often requires no additive for reactions with electron-rich arenes. researchgate.net |

Trifluoromethyl Sulfoxides

Trifluoromethyl sulfoxides have emerged as a novel class of reagents for the metal-free C-H trifluoromethylthiolation of arenes and heteroarenes. nih.gov This method operates through an interrupted Pummerer reaction mechanism. The trifluoromethyl sulfoxide (B87167) is activated by an agent like triflic anhydride (B1165640) (Tf2O) to form a highly electrophilic intermediate. This intermediate then reacts with an arene to form a sulfonium (B1226848) salt, which upon selective deconstruction, yields the desired trifluoromethylthiolated arene. nih.gov

A divergent synthesis strategy has also been developed using tertiary allylic and propargylic alcohols, which can lead to either trifluoromethyl sulfoxides or β-SCF3 carbonyl compounds by adjusting the reaction conditions. acs.orgnih.gov Additionally, a one-pot synthesis of trifluoromethyl aryl sulfoxides has been achieved by the trifluoromethylthiolation of arenes followed by oxidation with hydrogen peroxide in trifluoroacetic acid. rsc.orgrsc.org

Hypervalent Iodine Reagents

Hypervalent iodine reagents have been developed for the electrophilic transfer of the SCF3 group. uc.clcas.cn Initially, a structure based on the benziodoxole framework was proposed for a highly reactive liquid reagent. cas.cnnih.gov This reagent was effective for the trifluoromethylthiolation of a variety of nucleophiles, including aryl boronic acids, under mild conditions. uc.clresearchgate.net

However, subsequent structural reevaluation, supported by techniques including the crystalline sponge method for X-ray analysis, demonstrated that the actual structure is a thioperoxy compound rather than a hypervalent iodine benziodoxole. nih.gov Despite the structural revision, these reagents remain effective for electrophilic trifluoromethylthiolation. researchgate.net They have been successfully used in copper-catalyzed reactions with aryl boronic acids to produce aryl trifluoromethyl thioethers. rsc.org

Benzothiazolium Reagents

2-(Trifluoromethylthio)benzothiazolium salts, such as BT-SCF3, are bench-stable, solid reagents that serve as sources of the trifluoromethylthiolate anion. beilstein-journals.orgfu-berlin.de These reagents are prepared in a straightforward two-step synthesis from 2-mercaptobenzothiazole. beilstein-journals.orgfu-berlin.de While they release a nucleophilic "SCF3-" equivalent upon activation, their application in deoxygenative functionalization of alcohols and carboxylic acids positions them as versatile reagents in the broader context of trifluoromethylthiolation chemistry. fu-berlin.deacs.orgnih.govresearchgate.net

Nucleophilic Trifluoromethylthiolating Reagents

Nucleophilic trifluoromethylthiolating reagents deliver an "SCF3-" equivalent to an electrophilic substrate, such as an aryl halide or a related derivative.

Silver Trifluoromethylthiolate (AgSCF3)

Silver trifluoromethylthiolate (AgSCF3) is a readily available and stable source of the nucleophilic trifluoromethylthio group. pkusz.edu.cnnih.gov It has been widely used in transition-metal-catalyzed cross-coupling reactions to form C-S bonds.

Key applications of AgSCF3 in the synthesis of aryl thioethers include:

Palladium-catalyzed reactions: AgSCF3 has been used in palladium-catalyzed ortho-selective C-H trifluoromethylthiolation of arenes. pkusz.edu.cn This method often employs a directing group to achieve high regioselectivity. Acetic acid is often crucial in these reactions to facilitate the "SCF3" transfer and minimize side reactions. pkusz.edu.cn

Copper-catalyzed reactions: Copper catalysis has been employed for the trifluoromethylthiolation of aryl halides using AgSCF3, often in the presence of a directing group. rhhz.net

Gold-catalyzed reactions: A gold-catalyzed C-SCF3 cross-coupling of aryl halides with AgSCF3 has been developed, offering an efficient route to aryl trifluoromethylthioethers under mild conditions. nih.gov The scalability and functional group tolerance of this method make it a competitive option. nih.gov

Metal-free reactions: In some cases, a nucleophilic source of trifluoromethanethiolate can be generated from AgSCF3 by reacting it with an iodide source like potassium iodide (KI), which can then react with activated aryl halides. acs.org

Table 2: Applications of AgSCF3 in Aryl Thioether Synthesis

| Metal Catalyst | Substrate Type | Key Features |

|---|---|---|

| Palladium | Arenes (C-H activation) | High ortho-selectivity with directing groups. pkusz.edu.cn |

| Copper | Aryl Halides | Utilizes directing groups for targeted synthesis. rhhz.net |

| Gold | Aryl Halides | Broad substrate scope and mild conditions. nih.gov |

| None (with iodide source) | Activated Aryl Halides | Metal-free conditions for specific substrates. acs.org |

Other Metal Thiolates and Salts

Metal thiolates and their corresponding salts are fundamental nucleophilic reagents for introducing the SCF3 group. Among these, silver and copper trifluoromethylthiolates are prominently used.

Silver(I) trifluoromethylthiolate (AgSCF₃) is a versatile and frequently employed reagent in trifluoromethylthiolation reactions. It can function as a nucleophilic source of the SCF3 group in transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed C-H activation of 2-arylpyridine derivatives has been successfully achieved using AgSCF₃ in combination with an oxidant like Selectfluor®. beilstein-journals.org Gold-catalyzed methodologies have also been developed for the trifluoromethylthiolation of a wide range of aryl iodides, where AgSCF₃ serves as the trifluoromethylthiolating agent, demonstrating excellent functional group tolerance, including for acidic and basic moieties. nih.gov Furthermore, AgSCF₃ can be a precursor to radical species; in the presence of an oxidant like K₂S₂O₈, it can generate the CF₃S radical for subsequent reactions. cas.cn

Copper(I) trifluoromethylthiolate (CuSCF₃) is another key reagent, often generated in situ for trifluoromethylthiolation reactions. It is particularly noted for its application in the coupling of aryl halides with the SCF₃ group. nih.gov While early methods often required stoichiometric amounts of copper and high temperatures, recent advancements have focused on developing catalytic systems. nih.gov For example, copper has been used to catalyze the ring-opening trifluoromethylthiolation of cyclopropanols, providing access to β-SCF₃ substituted carbonyl compounds. nih.gov The development of more versatile trifluoromethylthiolation reagents often stems from the use of precursors like the Langlois reagent, which can be converted to CuSCF₃. researchgate.net

Other salts, such as tetramethylammonium trifluoromethylthiolate (Me₄NSCF₃) , have been utilized in gold-catalyzed reactions as an alternative nucleophilic source, showcasing the ongoing development of practical and effective SCF₃ transfer agents. nih.gov

Radical Trifluoromethylthiolating Reagents

Radical-based methods provide an alternative pathway to C-SCF₃ bond formation, often under mild conditions. These methods rely on reagents that can generate the trifluoromethylthio radical (•SCF₃).

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) is a cost-effective and readily available liquid that serves as a versatile source for both trifluoromethyl radicals (•CF₃) and, under reductive conditions, trifluoromethylthio (SCF₃) species. beilstein-journals.org Its application in trifluoromethylthiolation typically involves deoxygenative reduction.

In one notable system, CF₃SO₂Cl is reduced in the presence of triphenylphosphine (B44618) (PPh₃) and sodium iodide (NaI). researchgate.net This combination generates a reactive electrophilic SCF₃ source, proposed to be CF₃SCl, which then reacts with electron-rich aromatic compounds like indoles to afford the trifluoromethylthiolated products. researchgate.netacs.org This transition-metal-free protocol is advantageous due to its mild conditions and the accessibility of the reagents. researchgate.net The reaction is believed to proceed via a P(III)/P(V) redox cycle where phosphine (B1218219) reduces the sulfonyl chloride, ultimately leading to the formation of an electrophilic trifluoromethylsulfenyl species that accomplishes the desired transformation. acs.org

Beyond CF₃SO₂Cl, other reagents have been developed to generate •SCF₃ radicals under specific conditions, particularly through photoredox catalysis.

S-(trifluoromethyl) arylsulfonothioates , such as S-(trifluoromethyl) 4-difluorobenzenesulfonothioate, have been employed in visible-light-driven, metal-free trifluoromethylthiolation of arylazo sulfones. acs.org In this process, the arylazo sulfone acts as a photochemical precursor to an aryl radical, which then combines with the SCF₃ group from the sulfonothioate reagent. acs.org

Trifluoromethylsulfonyl pyridinium (B92312) salt (TFSP) is another innovative reagent that can be prepared from trifluoromethanesulfonic anhydride. cas.cn While primarily developed as a trifluoromethylating agent, it can also serve as an SCF₃ source under reductive conditions. In the presence of diethyl phosphite (B83602) and NaCl, TFSP is proposed to undergo deoxygenative reduction to generate a reactive SCF₃ species for the trifluoromethylthiolation of substrates like indoles under transition-metal-free conditions. cas.cn

Chiral Trifluoromethylthiolating Reagents

Asymmetric trifluoromethylthiolation is crucial for the synthesis of enantiomerically enriched pharmaceuticals and agrochemicals. This is achieved using chiral reagents capable of transferring both the SCF₃ group and chirality to a prochiral substrate.

A significant breakthrough in asymmetric trifluoromethylthiolation involves the use of optically pure N-trifluoromethylthio-2,10-camphorsultam derivatives. rsc.orgrsc.orgresearchgate.net These reagents are shelf-stable, scalable, and can be synthesized from commercially available (1S)-(−)-2,10-camphorsultam. The synthesis involves N-chlorination followed by treatment with AgSCF₃. rsc.org

These chiral reagents have proven effective in the enantioselective trifluoromethylthiolation of various prochiral nucleophiles, including β-ketoesters, oxindoles, and benzofuranones. The reactions typically proceed with high yields and good to excellent enantioselectivities. The choice of base and solvent is critical for achieving high enantiomeric excess (ee). For instance, in the reaction with 3-aryloxindoles, using Cs₂CO₃ as the base and Et₂O as the solvent led to a significant improvement in enantioselectivity compared to other conditions. rsc.org

Below is a table summarizing the performance of a specific N-trifluoromethylthio-2,10-camphorsultam derivative (1c) with various oxindole (B195798) substrates. rsc.org

| Substrate (Oxindole Derivative) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 3-phenyl | 4a | 94 | 96 |

| 3-(p-tolyl) | 4b | 95 | 97 |

| 3-(p-methoxyphenyl) | 4c | 95 | 96 |

| 3-(p-fluorophenyl) | 4d | 93 | 96 |

| 3-(p-chlorophenyl) | 4e | 95 | 97 |

| 3-(p-bromophenyl) | 4f | 96 | 96 |

| 3-(m-chlorophenyl) | 4g | 95 | 96 |

| 3-(o-chlorophenyl) | 4h | 92 | 95 |

| 3-(naphthalen-2-yl) | 4i | 93 | 97 |

Transition Metal Catalysts in SCF₃ Chemistry

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and it plays a vital role in the formation of C-SCF₃ bonds. researchgate.net Catalytic methods offer advantages in efficiency, selectivity, and substrate scope, enabling the trifluoromethylthiolation of a wide array of molecules, including unactivated C-H bonds and aryl halides. researchgate.netnih.gov

Copper-based catalysts are widely used due to their low cost and unique reactivity. nih.gov Copper catalyzes the trifluoromethylthiolation of benzylic C-H bonds and the ring-opening of cyclopropanols using reagents like AgSCF₃. cas.cnnih.gov A photocatalytic system combining an iridium photocatalyst with a copper catalyst has been developed for the trifluoromethylthio-trifluoromethylation of alkenes using CF₃SO₂Na as the source for both CF₃ and SCF₃ groups. chinesechemsoc.org

Palladium-based catalysts are highly effective for C-H activation and cross-coupling reactions. beilstein-journals.org Directing groups are often employed to achieve site-selective trifluoromethylthiolation of C(sp²)-H and C(sp³)-H bonds. For example, 8-aminoquinoline (B160924) has been used as a directing group in the palladium-catalyzed β-C(sp³)-H trifluoromethylthiolation of aliphatic amides. beilstein-journals.org

Gold-based catalysts have emerged as powerful tools for the trifluoromethylthiolation of organohalides under mild conditions. nih.gov A gold(I)/gold(III) catalytic cycle has been proposed for the reaction of aryl iodides with AgSCF₃, which tolerates a broad range of functional groups that are often incompatible with other transition metal systems. nih.gov

Iron-based catalysts , which are earth-abundant and inexpensive, have also been developed. An iron-catalyzed radical trifluoromethylthiolation of quinoxalin-2(1H)-ones using FeSO₄·7H₂O as the catalyst and AgSCF₃ as the reagent has been reported, proceeding via a radical pathway. researchgate.net

Organocatalysts and Photocatalysts in Trifluoromethylthiolation Relevant to Aryl Thioethers

The quest for milder and more sustainable chemical transformations has propelled the development of organocatalysis and photocatalysis for the introduction of the trifluoromethylthio (SCF3) group into organic molecules. These methodologies offer alternatives to traditional metal-catalyzed reactions, often providing unique reactivity and selectivity.

Organocatalysis in trifluoromethylthiolation typically involves the use of small organic molecules to activate either the substrate or the trifluoromethylthiolating agent. One notable approach is the organocatalytic α-trifluoromethylthiolation of silylenol ethers, which are precursors to ketone structures. In this context, a Lewis base, such as tetrahydrothiophene, has been identified as an effective organocatalyst. unimi.itmdpi.com The catalyst activates an electrophilic SCF3 source, like N-(trifluoromethylthio)saccharin, facilitating the transfer of the SCF3 group to the silylenol ether. unimi.itmdpi.com This method has been successfully applied to the synthesis of various α-trifluoromethylketones. unimi.it

Another significant area of organocatalysis is asymmetric synthesis. Chiral organocatalysts, for instance, derivatives of quinine, have been employed for the enantioselective trifluoromethylthiolation of β-ketoesters. cas.cn These catalysts create a chiral environment that directs the approach of the trifluoromethylthiolating agent, leading to the formation of one enantiomer of the product in excess. cas.cn

Table 1: Organocatalytic Trifluoromethylthiolation Reactions

| Catalyst Type | Catalyst Example | Substrate Type | SCF3 Source | Key Finding | Reference |

|---|---|---|---|---|---|

| Lewis Base | Tetrahydrothiophene | Silylenol Ether | N-(Trifluoromethylthio)saccharin | Efficient α-trifluoromethylthiolation of ketone precursors. | unimi.itmdpi.com |

| Chiral Organocatalyst | Quinine | β-Ketoester | Electrophilic SCF3 Reagent | Achieves asymmetric induction, producing enantioenriched products. | cas.cn |

Photocatalysis utilizes visible light to drive chemical reactions, often under very mild conditions. In the context of forming aryl thioethers like 2-(trifluoromethylthio)toluene, photocatalysis has enabled the direct C-H functionalization of arenes. One prominent strategy involves a photoredox-mediated hydrogen atom transfer (HAT) process. rhhz.net An iridium-based photocatalyst, when excited by light, can initiate a sequence that generates a highly reactive radical capable of abstracting a hydrogen atom from a C-H bond, including the benzylic C-H bonds of toluene (B28343). rhhz.net The resulting radical can then react with a trifluoromethylthiolating agent to form the desired product. rhhz.net

The decatungstate anion has also emerged as a powerful photocatalyst for the trifluoromethylthiolation of C(sp³)-H bonds. researchgate.net This method is notable for its broad applicability, functionalizing methylene, methine, and even formyl C-H bonds. researchgate.net

Furthermore, visible-light-driven protocols have been developed that operate without the need for a separate photocatalyst or metal. acs.orgacs.org In these systems, arylazo sulfones act as photochemical precursors of aryl radicals upon irradiation with visible light. acs.orgacs.org These radicals can then engage with a trifluoromethylthiolating agent to yield the aryl trifluoromethyl thioether. acs.orgacs.org Another photocatalytic approach involves the in situ generation of aryldiazonium salts from aryl amines, which then undergo trifluoromethylthiolation under visible light irradiation. rsc.org

Table 2: Photocatalytic Trifluoromethylthiolation Reactions

| Catalyst/System | Substrate Type | Key Features | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Iridium Complex | Alkanes (e.g., Toluene) | Direct C(sp³)-H activation. | Photoredox-mediated Hydrogen Atom Transfer (HAT). | rhhz.net |

| Decatungstate Anion | Methylene, Methine C(sp³)-H bonds | Broad substrate scope for C-H functionalization. | Photocatalyzed C-H functionalization. | researchgate.net |

| Catalyst-Free Visible Light | Arylazo Sulfones | Metal-free and photocatalyst-free conditions. | Photochemical generation of aryl radicals. | acs.orgacs.org |

| Visible Light | Aryl Amines / Diazonium Salts | Mild conversion of amino groups to SCF3 groups. | Photocatalytic reaction of in situ generated aryldiazonium salts. | rsc.org |

Advanced Synthetic Applications of 2 Trifluoromethylthio Toluene and Analogues in Complex Molecule Synthesis

Late-Stage Functionalization of Bioactive Molecules

Late-stage functionalization (LSF) is a highly effective strategy for modifying complex molecules, such as drugs and natural products, in the final steps of a synthetic sequence. nih.govunina.it This approach avoids the need for de novo synthesis, allowing for the rapid generation of analogues with potentially improved pharmacological profiles. nih.gov The trifluoromethylthio group is an ideal candidate for LSF due to its significant impact on molecular properties. springernature.com

Recent breakthroughs have enabled the direct trifluoromethylthiolation of C-H bonds in complex molecular settings. A notable example is the metal-free, organophotoredox-catalyzed trifluoromethylthiolation of benzylic C-H bonds. springernature.comresearchgate.netthieme.de This method demonstrates high site-selectivity, targeting the benzylic positions that are often susceptible to metabolic oxidation. researchgate.net The reaction proceeds under mild conditions, making it suitable for structurally intricate and sensitive drug molecules. For instance, this strategy has been successfully applied to modify derivatives of existing drugs, showcasing its practical utility in drug discovery. springernature.comthieme.de

Below is a table summarizing key research findings in the late-stage trifluoromethylthiolation of bioactive molecules.

| Bioactive Molecule/Analogue | Reagent/Method | Key Finding | Reference |

|---|---|---|---|

| Drug Derivatives (e.g., Ibuprofen, Fenofibrate derivatives) | Organophotoredox-catalyzed benzylic C-H trifluoromethylthiolation | Achieved site-selective introduction of SCF3 at the benzylic position, demonstrating a practical method for modifying complex drug-like molecules. | springernature.comthieme.de |

| Tryptophan-containing Peptides | Electrophilic trifluoromethylthiolation | Enabled selective late-stage functionalization of peptides, increasing local hydrophobicity and providing a tool to improve drug profiles. | mke.org.hu |

| Celecoxib (B62257), Flutamide, Lidocaine | Trifluoromethyl sulfoxides with Tf2O | Demonstrated metal-free C-H trifluoromethylthiolation of heteroaromatic drugs, showcasing the utility of sulfoxides as LSF reagents. | d-nb.info |

| Estrone and Estradiol | N-(Trifluoromethylsulfanyl)aniline with Triflic Acid | Successfully introduced SCF3 groups into steroid scaffolds, creating biologically interesting analogues. | rsc.org |

Scaffold Diversity and Structural Analogue Generation

The generation of molecular scaffolds with diverse three-dimensional arrangements is a cornerstone of modern drug discovery. core.ac.uk Introducing the SCF3 group is a valuable tactic for creating structural analogues with novel properties. By altering a molecule's core structure or its peripheral functional groups, chemists can explore new regions of chemical space and optimize biological activity. chemrxiv.org

The use of trifluoromethylthiolating reagents facilitates scaffold diversification by enabling the incorporation of the SCF3 moiety into various molecular frameworks. For example, the reaction of 2-alkynylbenzaldoximes with silver trifluoromethylthiolate provides facile access to 1-[(trifluoromethyl)thio]isoquinolines, a privileged scaffold in medicinal chemistry. researchgate.net Similarly, free-radical-involved cyclization of alkenes initiated by an SCF3 radical source can construct complex heterocyclic systems, such as SCF3-substituted indolo[2,1-a]isoquinolines. researchgate.net This strategy merges the introduction of the desirable fluoroalkyl group with the simultaneous formation of a complex polycyclic scaffold.

Furthermore, divergent synthesis, a strategy that creates a library of compounds from a common intermediate, can be powerfully combined with trifluoromethylthiolation. Starting from a core scaffold, selective functionalization at different positions with an SCF3 group can rapidly generate a series of analogues. nih.gov This approach allows for a systematic exploration of structure-activity relationships (SAR). The development of RNA analogues with a 2′-SCF3 modification is a case in point, where the synthesis of modified adenosine (B11128) and guanosine (B1672433) phosphoramidites expands the available toolkit for building structurally diverse nucleic acids with unique properties. nih.gov

The table below highlights methods that contribute to scaffold diversity using trifluoromethylthiolation.

| Scaffold/Analogue Class | Synthetic Strategy | Significance | Reference |

|---|---|---|---|

| 1-[(Trifluoromethyl)thio]isoquinolines | Silver-catalyzed reaction of 2-alkynylbenzaldoxime with AgSCF3 | Provides a mild and efficient route to introduce the SCF3 group into the isoquinoline (B145761) scaffold. | researchgate.net |

| SCF3-Substituted Indolo[2,1-a]isoquinolines | Radical-initiated trifluoromethylthiolation/cyclization of alkenes | Enables the construction of complex, medicinally relevant heterocyclic scaffolds containing the SCF3 moiety in a single process. | researchgate.net |

| 2′-SCF3 Modified Ribonucleic Acids (RNA) | Synthesis of 2′-SCF3 adenosine and guanosine phosphoramidites | Expands the chemical space of modified nucleic acids, providing tools for structural biology and therapeutic applications. | nih.gov |

| Trifluoromethylthiolated Coumarins | Decarboxylative trifluoromethylthiolation of α,β-unsaturated carboxylic acids | Offers a pathway to functionalized coumarin (B35378) analogues, a scaffold present in many bioactive compounds. | unimi.it |

Development of New Synthetic Pathways to SCF3-Containing Compounds

The growing importance of the SCF3 group has spurred significant research into novel synthetic methods for its introduction. researchgate.net These efforts have produced a diverse toolbox of reagents and catalytic systems that operate through various mechanisms, including electrophilic, nucleophilic, and radical pathways. unimi.itresearchgate.net

A variety of electrophilic trifluoromethylthiolating reagents have been developed, each with distinct reactivity profiles. acs.org Shelf-stable and highly reactive reagents like N-trifluoromethylthiosaccharin and N-trifluoromethylthiophthalimide are effective for the direct trifluoromethylthiolation of a wide range of nucleophiles, including amines, thiols, and electron-rich arenes. cas.cnresearchgate.net More recently, trifluoromethyl sulfoxides and S-trifluoromethyl trifluoromethanesulfonothioate (TTST) have been introduced as potent reagents for C-H functionalization and for reacting with a broad spectrum of nucleophiles, respectively. d-nb.infolouisville.edu

In parallel, methods using radical pathways have gained prominence. The use of sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) as an inexpensive and stable precursor for both trifluoromethyl (CF3•) and trifluoromethylthio (SCF3•) radicals has enabled novel transformations, such as the photocatalyzed dual-oxidative trifluoromethylthio-trifluoromethylation of alkenes. chinesechemsoc.orgchinesechemsoc.org Copper-catalyzed reactions have also proven versatile, for instance, in the synthesis of α-trifluoromethylthio-substituted ketones from α-bromoketones using elemental sulfur and CF3SiMe3. nih.gov These new pathways often feature milder reaction conditions, broader substrate scopes, and improved functional group tolerance compared to classical methods. pkusz.edu.cn

The following table summarizes some of the novel reagents developed for the synthesis of SCF3-containing compounds.

| Reagent Class | Specific Reagent Example | Mechanism/Application | Reference |

|---|---|---|---|

| Electrophilic N-S Reagents | N-Trifluoromethylthiosaccharin | Highly electrophilic reagent for direct trifluoromethylthiolation of various nucleophiles, including electron-rich arenes. | acs.orgcas.cn |

| Sulfoxide-Based Reagents | Aryl Trifluoromethyl Sulfoxides | Engages in metal-free C-H trifluoromethylthiolation of (hetero)arenes via an interrupted Pummerer reaction. | d-nb.info |

| Sulfonothioate Reagents | S-Trifluoromethyl trifluoromethanesulfonothioate (TTST) | A versatile and atom-efficient reagent capable of generating SCF3+, SCF3-, and SCF3• species. | louisville.edu |

| Radical Precursors | Sodium Trifluoromethanesulfinate (CF3SO2Na) | Acts as a source of both CF3• and SCF3• radicals for photocatalyzed difunctionalization of alkenes. | chinesechemsoc.orgchinesechemsoc.org |

| Copper-based Catalytic Systems | Cu(OTf)2 / 1,10-phenanthroline (B135089) | Catalyzes the synthesis of α-trifluoromethylthio-substituted ketones from α-bromoketones. | unimi.itnih.gov |

| Sulfinylester Reagents | β-Trifluorosulfinylesters | Tuneable reagents for either trifluoromethylsulfinylation or C-H trifluoromethylthiolation depending on the activator used. | rsc.org |

Q & A

Q. Table 1: Critical Reaction Parameters

| Parameter | Optimal Range | Reference |

|---|---|---|

| Solvent | Toluene, THF | |

| Catalyst | Pd(PPh₃)₄ | |

| Reaction Temperature | 25–80°C | |

| Reaction Time | 24–72 hours |

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

- Chromatography : Gas chromatography (GC) with flame ionization detection (FID) is preferred for purity assessment. Retention times and chromatogram profiles help distinguish biogenic vs. synthetic origins .

- Spectroscopy :

- X-ray crystallography : Resolves molecular geometry for derivatives (e.g., phosphazene analogs) .

Basic: How does the -SCF₃ substituent influence the electronic properties of toluene derivatives?

Answer:

The -SCF₃ group is a strong electron-withdrawing moiety due to its -I (inductive) effect. Hammett substituent constants (σₚ ≈ 0.88) predict enhanced electrophilicity at the aromatic ring, affecting:

- Reactivity : Increased susceptibility to nucleophilic aromatic substitution.

- Acidity : The para position becomes more acidic compared to unsubstituted toluene .

Advanced: How can response surface methodology (RSM) optimize adsorption studies of this compound in environmental matrices?

Answer:

RSM (Box-Behnken design) is effective for modeling adsorption efficiency. Key parameters include:

Q. Table 2: RSM-Optimized Adsorption Conditions

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | 2 | |

| Adsorbent Dosage | 0.7 g/L | |

| Contact Time | 100 min |

Advanced: How can quantitative structure-activity relationship (QSAR) models predict the environmental toxicity of this compound?

Answer:

QSAR integrates electronic (Hammett σ), hydrophobic (log P), and steric parameters to predict toxicity. For -SCF₃ derivatives:

- log P : ~2.5–3.0 indicates moderate bioaccumulation potential.

- Toxicity : Predicted LC₅₀ values correlate with electrophilicity, suggesting moderate aquatic toxicity .

Advanced: What are the degradation pathways of this compound in aqueous environments?

Answer:

- Photolysis : UV irradiation cleaves the C-S bond, yielding trifluoromethanesulfonic acid (CF₃SO₃H) and toluene derivatives.

- Biodegradation : Limited under anaerobic conditions due to -SCF₃ stability. Aerobic microbial consortia may partially degrade the ring .

Advanced: How should this compound be stored to ensure stability?

Answer:

- Temperature : Store at 2–8°C to prevent thermal decomposition.

- Light : Protect from UV light to avoid photolytic cleavage.

- Solubility : Dissolve in non-polar solvents (e.g., toluene) to enhance shelf life .

Advanced: What safety protocols are recommended for handling this compound?

Answer:

- Exposure limits : Apply benchmark dose (BMD) models instead of NOAEL for deriving acceptable concentrations (AC) due to nonlinear toxicity kinetics .

- PPE : Use nitrile gloves and fume hoods to minimize dermal/ inhalation exposure.

Advanced: How can contradictory chromatographic data for this compound be resolved?

Answer:

- Secondary Data Review : Compare retention times and peak shapes with authentic standards.

- Co-elution analysis : Use GC-MS to distinguish overlapping peaks from biogenic toluene .

Advanced: What role does this compound play in catalytic cross-coupling reactions?

Answer:

The -SCF₃ group enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Palladium catalysts (e.g., Pd(PPh₃)₄) yield biaryl products with >80% efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.